Cas no 72766-07-5 (methyl 2-(2-chloro-4-hydroxyphenyl)acetate)

Methyl 2-(2-chloro-4-hydroxyphenyl)acetate is a versatile organic compound featuring a chloro-hydroxyphenyl backbone esterified with a methyl acetate group. Its molecular structure, combining both chloro and hydroxyl substituents, makes it a valuable intermediate in synthetic chemistry, particularly for pharmaceuticals and agrochemicals. The presence of the ester group enhances its reactivity in nucleophilic substitution and condensation reactions, while the chloro and hydroxyl functionalities allow for further functionalization. This compound exhibits stability under standard conditions, ensuring reliable handling and storage. Its well-defined purity and consistent performance make it suitable for research and industrial applications requiring precise chemical modifications.
methyl 2-(2-chloro-4-hydroxyphenyl)acetate structure
72766-07-5 structure
Product name:methyl 2-(2-chloro-4-hydroxyphenyl)acetate
CAS No:72766-07-5
MF:C9H9ClO3
MW:200.618962049484
MDL:MFCD18398937
CID:3370018
PubChem ID:12549711

methyl 2-(2-chloro-4-hydroxyphenyl)acetate Chemical and Physical Properties

Names and Identifiers

    • BENZENEACETIC ACID, 2-CHLORO-4-HYDROXY-, METHYL ESTER
    • methyl 2-(2-chloro-4-hydroxyphenyl)acetate
    • A1-57109
    • EN300-342601
    • 861-199-5
    • (2-chloro-4-hydroxy-phenyl)-acetic acid methyl ester
    • SCHEMBL4711040
    • UFMYMZSZEJWWBW-UHFFFAOYSA-N
    • methyl2-(2-chloro-4-hydroxyphenyl)acetate
    • 72766-07-5
    • MDL: MFCD18398937
    • Inchi: InChI=1S/C9H9ClO3/c1-13-9(12)4-6-2-3-7(11)5-8(6)10/h2-3,5,11H,4H2,1H3
    • InChI Key: UFMYMZSZEJWWBW-UHFFFAOYSA-N

Computed Properties

  • Exact Mass: 200.0240218g/mol
  • Monoisotopic Mass: 200.0240218g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 3
  • Complexity: 184
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2
  • Topological Polar Surface Area: 46.5Ų

methyl 2-(2-chloro-4-hydroxyphenyl)acetate Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
TRC
B498948-50mg
methyl 2-(2-chloro-4-hydroxyphenyl)acetate
72766-07-5
50mg
$ 230.00 2022-06-07
Enamine
EN300-342601-10.0g
methyl 2-(2-chloro-4-hydroxyphenyl)acetate
72766-07-5 95%
10.0g
$4545.0 2023-02-23
Enamine
EN300-342601-0.05g
methyl 2-(2-chloro-4-hydroxyphenyl)acetate
72766-07-5 95%
0.05g
$245.0 2023-09-03
Enamine
EN300-342601-0.5g
methyl 2-(2-chloro-4-hydroxyphenyl)acetate
72766-07-5 95%
0.5g
$824.0 2023-09-03
Enamine
EN300-342601-0.25g
methyl 2-(2-chloro-4-hydroxyphenyl)acetate
72766-07-5 95%
0.25g
$524.0 2023-09-03
Enamine
EN300-342601-2.5g
methyl 2-(2-chloro-4-hydroxyphenyl)acetate
72766-07-5 95%
2.5g
$2071.0 2023-09-03
1PlusChem
1P01BRM3-250mg
Methyl 2-(2-chloro-4-hydroxyphenyl)acetate
72766-07-5 95%
250mg
$618.00 2025-03-19
Aaron
AR01BRUF-250mg
Methyl 2-(2-chloro-4-hydroxyphenyl)acetate
72766-07-5 95%
250mg
$746.00 2025-02-09
Aaron
AR01BRUF-500mg
Methyl 2-(2-chloro-4-hydroxyphenyl)acetate
72766-07-5 95%
500mg
$1158.00 2025-02-09
1PlusChem
1P01BRM3-100mg
Methyl 2-(2-chloro-4-hydroxyphenyl)acetate
72766-07-5 95%
100mg
$442.00 2025-03-19

Additional information on methyl 2-(2-chloro-4-hydroxyphenyl)acetate

Recent Advances in the Study of Methyl 2-(2-Chloro-4-hydroxyphenyl)acetate (CAS: 72766-07-5)

Methyl 2-(2-chloro-4-hydroxyphenyl)acetate (CAS: 72766-07-5) is a chemical compound of significant interest in the field of chemical biology and pharmaceutical research. This ester derivative, characterized by its chloro and hydroxyl substituents, has been the subject of recent investigations due to its potential applications in drug development and synthetic chemistry. The compound's unique structural features make it a valuable intermediate in the synthesis of more complex molecules with potential biological activity.

Recent studies have focused on the optimization of synthetic routes for methyl 2-(2-chloro-4-hydroxyphenyl)acetate, with particular emphasis on yield improvement and environmental sustainability. A 2023 publication in the Journal of Organic Chemistry demonstrated a novel catalytic method that achieves 85% yield under mild conditions, significantly reducing the need for hazardous reagents compared to traditional approaches. This advancement addresses growing concerns about green chemistry practices in pharmaceutical manufacturing.

In pharmacological research, methyl 2-(2-chloro-4-hydroxyphenyl)acetate has shown promise as a precursor for non-steroidal anti-inflammatory drug (NSAID) development. Molecular docking studies published in Bioorganic & Medicinal Chemistry Letters (2024) suggest that derivatives of this compound exhibit strong binding affinity to cyclooxygenase-2 (COX-2), with selectivity ratios comparable to currently marketed COX-2 inhibitors. These computational findings have spurred further investigation into the compound's therapeutic potential.

The metabolic fate of methyl 2-(2-chloro-4-hydroxyphenyl)acetate has been another area of active research. A recent ADME (Absorption, Distribution, Metabolism, and Excretion) study conducted by pharmaceutical researchers revealed interesting pharmacokinetic properties, including good oral bioavailability (72% in rodent models) and a favorable half-life of approximately 6 hours. These characteristics make the compound an attractive candidate for further medicinal chemistry optimization.

Analytical chemistry advancements have also contributed to better characterization of this compound. A 2024 study developed a highly sensitive HPLC-MS method capable of detecting methyl 2-(2-chloro-4-hydroxyphenyl)acetate at concentrations as low as 0.1 ng/mL, facilitating more accurate pharmacokinetic studies and quality control in manufacturing processes. This methodological improvement is particularly valuable for ensuring batch-to-batch consistency in industrial applications.

Looking forward, researchers anticipate that methyl 2-(2-chloro-4-hydroxyphenyl)acetate will play an increasingly important role in the development of novel therapeutic agents. Current investigations are exploring its use as a building block for targeted drug delivery systems and as a scaffold for multifunctional pharmaceutical agents. The compound's versatility and demonstrated biological activity make it a compelling subject for continued research in chemical biology and medicinal chemistry.

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